molecular formula C14H17NO4 B2373987 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide CAS No. 2034276-64-5

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide

Cat. No.: B2373987
CAS No.: 2034276-64-5
M. Wt: 263.293
InChI Key: FPCZMLYHSNNSSR-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide is a compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzofuran derivatives is through the cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve the use of transition-metal catalysis to facilitate the cyclization process. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or copper .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide include other benzofuran derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the hydroxypropyl and methoxyacetamide groups can influence its solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(17,9-15-13(16)8-18-2)12-7-10-5-3-4-6-11(10)19-12/h3-7,17H,8-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCZMLYHSNNSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC)(C1=CC2=CC=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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